- Preparation of cyclic amidines, Germany, , ,

Cas no 936-49-2 (2-Phenyl-2-imidazoline)

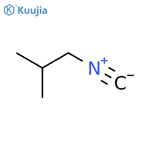

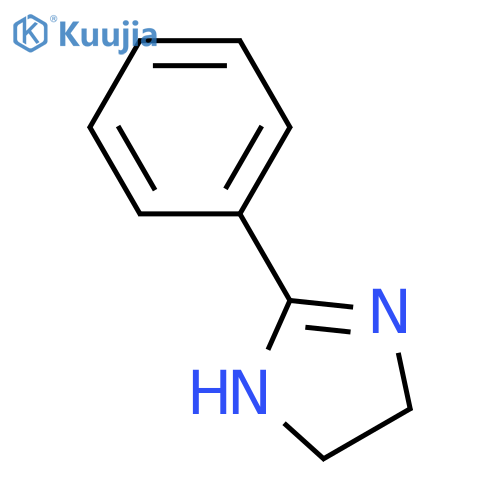

2-Phenyl-2-imidazoline structure

상품 이름:2-Phenyl-2-imidazoline

2-Phenyl-2-imidazoline 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Phenyl-4,5-dihydro-1H-imidazole

- 2-Phenylimidazoline

- 2-Phenyl-2-imidazoline

- 4,5-Dihydro-2-phenyl-1H-imidazole

- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)

- 2-Phenyl-4,5-dihydroimidazole

- 2PZ-L

- B 31

- Curezol2PZ-L

- NSC 54747

- Veba B 31

- Vestagon B 31

- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)

- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)

- Curezol 2PZ-L

- Curezol 2PZL-T

- Eutomer B 31

- Jietongda SA 31

- SA 31

- 2-Phenyl-4,5-dihydro-1H-imidazole #

- AC-11337

- E78R99DCH8

- EN300-29510

- 2-IMIDAZOLINE, 2-PHENYL-

- MFCD00005180

- STK367860

- EC 213-313-4

- W-100236

- 2-Phenyl-2-imidazoline, >=96% (HPLC)

- BRN 0119250

- DTXSID5061322

- 936-49-2

- NSC54747

- EINECS 213-313-4

- 1H-Imidazole,5-dihydro-2-phenyl-

- STR05026

- BDBM50240363

- 2-Phenyl-1H-Imidazoline

- NS00008391

- F1995-0381

- CS-0008348

- 5-23-06-00425 (Beilstein Handbook Reference)

- 1H-Imidazole, 4,5-dihydro-2-phenyl-

- 2-phenyl imidazoline

- D78018

- Z283858536

- AKOS001429412

- 4,5-dihydro-2-phenylimidazole

- P0685

- NSC-54747

- Q63392122

- CHEMBL274548

- SCHEMBL105024

- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline

-

- MDL: MFCD00005180

- 인치: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)

- InChIKey: BKCCAYLNRIRKDJ-UHFFFAOYSA-N

- 미소: N1CCNC=1C1C=CC=CC=1

계산된 속성

- 정밀분자량: 146.08400

- 동위원소 질량: 146.084

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 1

- 복잡도: 157

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 24.4A^2

- 소수점 매개변수 계산 참조값(XlogP): 0.9

실험적 성질

- 색과 성상: 백색 결정

- 밀도: 1,15 g/cm3

- 융해점: 100.0 to 103.0 deg-C

- 비등점: 181°C/20mmHg(lit.)

- 플래시 포인트: 화씨 온도: 303.8°f

섭씨: 151°c - 굴절률: 1.5600 (estimate)

- 수용성: 해체

- PSA: 24.39000

- LogP: 0.80080

- 최대 파장 (λmax): 325(lit.)

- 용해성: 미확정

2-Phenyl-2-imidazoline 보안 정보

-

기호:

- 제시어:경고

- 신호어:Danger

- 피해 선언: H302-H315-H319

- 경고성 성명: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 위험물 운송번호:UN 3263 8/PG 2

- WGK 독일:3

- 위험 범주 코드: 22-38-41-50/53

- 보안 지침: S26-S36/37/39-S45-S37/39

- RTECS 번호:NJ4395500

-

위험물 표지:

- TSCA:Yes

- 저장 조건:Keep in dark place,Inert atmosphere,Room temperature(BD23178)

- 위험 용어:R36/37/38

- 패키지 그룹:Ⅲ

2-Phenyl-2-imidazoline 세관 데이터

- 세관 번호:2933290090

- 세관 데이터:

?? ?? ??:

2933290090개요:

2933290090. 기타 구조상 비조합미졸환을 가진 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

?? ??:

?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

요약:

2933290090. 구조물에는 수소화 여부와 관계없이 미조화 마이졸 고리가 함유되어 있다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-Phenyl-2-imidazoline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9461131-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 100g |

RMB 59.20 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 100g |

¥76.0 | 2021-09-08 | ||

| abcr | AB140695-25 g |

2-Phenyl-2-imidazoline, 95%; . |

936-49-2 | 95% | 25 g |

€47.50 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 25g |

¥36.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 1kg |

¥576.0 | 2021-09-08 | ||

| Ambeed | A591130-25g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 98% | 25g |

$17.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-500g |

2-Phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 500g |

¥296.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |

2-Phenyl-2-imidazoline |

936-49-2 | 50g |

¥434.73 | 2023-11-21 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-100g |

2-Phenyl-2-imidazoline |

936-49-2 | >98.0%(HPLC) | 100g |

¥93.90 | 2023-09-01 | |

| Enamine | EN300-29510-10.0g |

2-phenyl-4,5-dihydro-1H-imidazole |

936-49-2 | 93.0% | 10.0g |

$22.0 | 2025-03-21 |

2-Phenyl-2-imidazoline 합성 방법

합성회로 1

합성회로 2

반응 조건

1.1 Solvents: Ethanol ; 1 h, reflux; cooled

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

참조

- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation, RSC Advances, 2015, 5(76), 62194-62201

합성회로 3

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux

참조

- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines, Journal of Organic Chemistry, 2013, 78(8), 4158-4164

합성회로 4

합성회로 5

반응 조건

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

참조

- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene, Synlett, 2006, (2), 227-230

합성회로 6

반응 조건

1.1 Solvents: Acetonitrile

참조

- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations, Tetrahedron, 1986, 42(5), 1449-60

합성회로 7

합성회로 8

합성회로 9

반응 조건

1.1 Solvents: tert-Butanol ; 30 min, rt

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C

1.3 Reagents: Sodium sulfite Solvents: Water

참조

- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine, Tetrahedron, 2007, 63(6), 1474-1480

합성회로 10

합성회로 11

반응 조건

1.1 Solvents: Water ; 30 min, rt

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C

참조

- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002

합성회로 12

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C

참조

- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398

합성회로 13

반응 조건

1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt

참조

- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation, Monatshefte fuer Chemie, 2007, 138(6), 579-583

합성회로 14

합성회로 15

반응 조건

1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt

참조

- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity, Sustainable Chemistry and Pharmacy, 2023, 34,

합성회로 16

반응 조건

1.1 Catalysts: Sulfur ; 2.5 min, rt

참조

- Microwave-assisted facile and convenient synthesis of imidazolines, Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356

합성회로 17

반응 조건

1.1 Solvents: Dichloromethane ; 2 h, 0 °C

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

참조

- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons, ARKIVOC (Gainesville, 2018, (7), 131-142

합성회로 18

반응 조건

1.1 Solvents: tert-Butanol ; 20 min, rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C

1.3 Reagents: Sodium dithionite Solvents: Water ; rt

참조

- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide, Synthesis, 2011, (10), 1599-1603

합성회로 19

반응 조건

1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C

참조

- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles, Journal of Organic Chemistry, 2007, 72(12), 4440-4448

합성회로 20

반응 조건

1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C

참조

- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives, Synthesis, 2013, 45(18), 2525-2532

2-Phenyl-2-imidazoline Raw materials

- Tert-BUTYL ISOCYANIDE

- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide

- Phenylboronic acid

- 2-Imidazolidinethione

- Iodobenzene

- Benzaldehyde

2-Phenyl-2-imidazoline Preparation Products

2-Phenyl-2-imidazoline 관련 문헌

-

Michalina Anio?a,Andrzej Katrusiak,Reza Kia CrystEngComm 2012 14 6424

-

Xianhai Tian,Lina Song,Ertong Li,Qiang Wang,Wenquan Yu,Junbiao Chang RSC Adv. 2015 5 62194

-

Myungmo Lee,Young-Ju Lee,Eunyoung Park,Yohan Park,Min Woo Ha,Suckchang Hong,Yeon-Ju Lee,Taek-Soo Kim,Mi-hyun Kim,Hyeung-geun Park Org. Biomol. Chem. 2013 11 2039

-

Shuaishuai Shang,Shenni Li,Changjun Peng,Honglai Liu,Jun Hu J. Mater. Chem. C 2023 11 7397

-

Jing Li,Degong Jia,Zengjing Guo,Yangqing Liu,Yinong Lyu,Yu Zhou,Jun Wang Green Chem. 2017 19 2675

936-49-2 (2-Phenyl-2-imidazoline) 관련 제품

- 504-74-5(Imidazolidine)

- 930-52-9(2-Ethyl-2-imidazoline)

- 59-98-3(Tolazoline)

- 120-93-4(imidazolidin-2-one)

- 96-45-7(2-Imidazolidinethione)

- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)

- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))

- 5465-96-3(2-Nitroamino-2-imidazoline)

- 80-73-9(1,3-Dimethyl-2-imidazolidinone)

- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)

추천 공급업체

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량

pengshengyue

골드 회원

중국 공급자

대량

Hubei Changfu Chemical Co., Ltd.

골드 회원

중국 공급자

대량

Xiamen PinR Bio-tech Co., Ltd.

골드 회원

중국 공급자

대량

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약